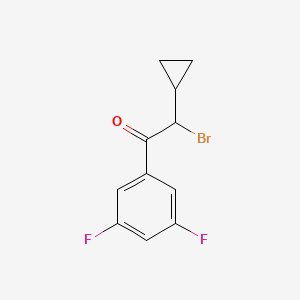

2-Bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one

説明

BenchChem offers high-quality 2-Bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C11H9BrF2O |

|---|---|

分子量 |

275.09 g/mol |

IUPAC名 |

2-bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethanone |

InChI |

InChI=1S/C11H9BrF2O/c12-10(6-1-2-6)11(15)7-3-8(13)5-9(14)4-7/h3-6,10H,1-2H2 |

InChIキー |

LZLQJRFZASHHMN-UHFFFAOYSA-N |

正規SMILES |

C1CC1C(C(=O)C2=CC(=CC(=C2)F)F)Br |

製品の起源 |

United States |

Comprehensive Technical Guide: Chemical and Physical Properties of 2-Bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one

Executive Summary

In the landscape of modern drug discovery, functionalized α -bromo ketones serve as indispensable electrophilic building blocks. 2-Bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one (Chemical Formula: C₁₁H₉BrF₂O) is a highly specialized intermediate characterized by a reactive α -bromine atom flanked by a cyclopropyl ring and a 3,5-difluorophenyl moiety.

The strategic placement of the cyclopropyl group introduces unique steric constraints and metabolic stability, while the 3,5-difluorophenyl group enhances lipophilicity and modulates the electronic properties of the carbonyl core. This technical guide details the physicochemical profiling, mechanistic synthesis, and downstream applications of this compound, specifically focusing on its utility in generating bioactive heterocyclic scaffolds via the Hantzsch thiazole synthesis.

Structural Analysis & Physicochemical Properties

Understanding the baseline physical parameters of 2-Bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one is critical for optimizing reaction conditions, particularly regarding solvent selection and thermal stability. The presence of the labile C-Br bond renders the molecule susceptible to photolytic cleavage and thermal degradation if mishandled.

Table 1: Physicochemical and Structural Data

| Property | Value / Description |

| IUPAC Name | 2-bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one |

| Molecular Formula | C₁₁H₉BrF₂O |

| Molecular Weight | 275.09 g/mol |

| Exact Mass (Monoisotopic) | 273.9802 Da (for ⁷⁹Br) |

| Appearance | Pale yellow to colorless viscous oil / low-melting solid |

| Predicted Boiling Point | 280 °C – 320 °C (Decomposes prior to boiling at 1 atm) |

| Density | ~1.45 - 1.55 g/cm³ |

| Solubility Profile | Soluble in DCM, EtOAc, THF, MeCN, and EtOH. Insoluble in H₂O. |

| Hazard Classification | Lachrymator, Skin/Eye Irritant, Corrosive (releases HBr upon degradation) |

Mechanistic Synthesis: Controlled α -Bromination

The synthesis of 2-Bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one is typically achieved via the direct α -bromination of its precursor, 2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one.

While liquid molecular bromine (Br₂) in acetic acid is a classical approach, it presents severe safety hazards and often leads to over-bromination. As an application scientist, I strongly advocate for the use of N-Bromosuccinimide (NBS) catalyzed by p-Toluenesulfonic acid (p-TsOH) [1]. This system provides a low, steady-state concentration of electrophilic bromine, ensuring mono-bromination while avoiding electrophilic aromatic substitution on the fluorinated ring.

Causality of the Reagent System

The rate-determining step in this transformation is the acid-catalyzed enolization of the ketone. p-TsOH protonates the carbonyl oxygen, dramatically lowering the activation energy for enol formation. The electron-rich enol double bond then attacks the electrophilic bromine source provided by NBS.

Experimental Protocol 1: Synthesis of the α -Bromo Ketone

Reagents & Stoichiometry:

-

2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one (1.0 eq, limiting reagent)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)

-

Acetonitrile (MeCN) or Ionic Liquid ([bmim]PF₆) (10 volumes) [2]

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser with the precursor ketone (1.0 eq) and MeCN (10 V).

-

Catalyst Addition: Add p-TsOH·H₂O (0.1 eq) to the solution and stir at ambient temperature for 10 minutes to initiate enolization.

-

Bromination: Add NBS (1.05 eq) portion-wise over 15 minutes to prevent sudden thermal spiking. Shield the reaction flask from direct light using aluminum foil to inhibit radical-mediated side reactions (e.g., photolytic C-Br cleavage) [3].

-

Heating: Elevate the temperature to 60 °C and stir for 2–4 hours. Monitor the reaction via TLC (Hexanes:EtOAc 9:1) or LC-MS until the starting material is consumed.

-

Work-Up: Cool the mixture to room temperature. The byproduct, succinimide, will precipitate. Filter the mixture through a Celite pad and concentrate the filtrate under reduced pressure.

-

Purification: Redissolve the crude residue in Ethyl Acetate and wash sequentially with saturated aqueous Na₂S₂O₃ (to quench residual electrophilic bromine), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography to yield the pure α -bromo ketone.

Reactivity Profile & Applications in Drug Discovery

The primary utility of 2-Bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one lies in its bifunctional nature. The highly electrophilic α -carbon is primed for nucleophilic substitution (Sₙ2), while the adjacent carbonyl group allows for subsequent intramolecular condensation. This makes it an ideal precursor for the Hantzsch Thiazole Synthesis [4].

When reacted with thiourea, this α -bromo ketone rapidly constructs a 2-amino-thiazole core—a privileged pharmacophore frequently embedded in antimicrobial, anti-inflammatory, and kinase-inhibitor libraries.

Visualization of the Hantzsch Thiazole Workflow

Caption: Mechanistic workflow of the Hantzsch Thiazole Synthesis utilizing the α -bromo ketone.

Experimental Protocol 2: Hantzsch Thiazole Synthesis

Causality of Solvent Choice: Ethanol is selected as the solvent because it effectively solubilizes both the highly lipophilic α -bromo ketone and the highly polar thiourea, while providing an optimal reflux temperature (~78 °C) that drives the dehydration step without causing thermal decomposition of the intermediate.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve thiourea (1.2 eq) in absolute ethanol (10 volumes).

-

Addition: Add 2-Bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one (1.0 eq) dropwise to the stirring solution at room temperature. An initial exothermic Sₙ2 reaction may be observed as the sulfur atom attacks the α -carbon, displacing the bromide ion [5].

-

Cyclization: Attach a reflux condenser and heat the mixture to reflux (78 °C) for 2 to 4 hours. The elevated temperature drives the intramolecular attack of the thiourea nitrogen onto the carbonyl carbon, followed by the extrusion of water to aromatize the thiazole ring.

-

Isolation: Cool the reaction to room temperature. The product often precipitates directly as the hydrobromide salt.

-

Neutralization: To isolate the free base, concentrate the ethanol, suspend the crude solid in water, and adjust the pH to 8-9 using saturated aqueous NaHCO₃. Extract with Dichloromethane (3 x 15 mL), dry the combined organic layers over Na₂SO₄, and evaporate to yield the functionalized 2-aminothiazole derivative.

Storage, Handling, and Stability

As with most α -halo ketones, 2-Bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one is a potent lachrymator and alkylating agent.

-

Storage: Must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8 °C (refrigerated) to prevent spontaneous dehydrohalogenation.

-

Light Sensitivity: The compound must be kept in amber glass vials. Exposure to ambient UV light can induce homolytic cleavage of the C-Br bond, leading to radical polymerization or degradation [3].

-

PPE: Handle exclusively inside a certified chemical fume hood using heavy-duty nitrile gloves and safety goggles.

References

-

Nishiyama, T., et al. "Synthesis of α , β -dibromo ketones by photolysis of α -bromo ketones with N-bromosuccinimide." ResearchGate,[Link]

Structural Elucidation and NMR Spectral Assignment of 2-Bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one: A Technical Guide

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The compound 2-bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one is a highly functionalized α-bromoketone. Molecules bearing this specific structural motif—combining a radical-stabilizing cyclopropyl group, a reactive α-bromo stereocenter, and a halogenated aromatic ring—serve as critical "radical clock" probes in mechanistic studies [1] and as versatile building blocks for complex pharmaceutical scaffolds, including oxadiazine derivatives [2] and macrocyclic NLRP3 inhibitors [3].

Accurate structural elucidation of this intermediate is paramount. The presence of two magnetically equivalent fluorine atoms on the aromatic ring, combined with the magnetic anisotropy of the cyclopropyl group and the stereocenter at the α-carbon, creates a complex but highly diagnostic Nuclear Magnetic Resonance (NMR) profile. This whitepaper provides a rigorous, self-validating framework for the 1 H and 13 C NMR spectral assignment of this compound, detailing the causality behind experimental choices and providing standardized protocols for data acquisition.

Experimental Protocol: A Self-Validating NMR Workflow

To ensure absolute confidence in the structural assignment, the NMR acquisition protocol must be designed as a self-validating system. Relying solely on 1D 1 H NMR is insufficient due to the potential overlapping of cyclopropyl multiplets and the complex splitting patterns induced by the 3,5-difluorophenyl group.

Sample Preparation and Parameter Selection

-

Solvent Selection: Chloroform-d (CDCl 3 ) is selected as the optimal solvent. Its lack of exchangeable protons prevents interference with the aliphatic signals, and it provides a reliable internal deuterium lock.

-

Internal Standard: Tetramethylsilane (TMS) at 0.0 ppm is used for precise chemical shift referencing.

-

Concentration: A concentration of 15–20 mg in 0.6 mL CDCl 3 ensures an optimal signal-to-noise ratio for 1D 13 C and 2D heteronuclear experiments without causing concentration-dependent chemical shift drifting.

-

Relaxation Delay (D1): For the 13 C{H} spectrum, a prolonged relaxation delay (D1 = 3–5 seconds) is strictly required. The quaternary carbons on the difluorophenyl ring (C-1', C-3', C-5') lack directly attached protons, resulting in inefficient dipole-dipole relaxation. A short D1 will cause these critical diagnostic peaks to integrate poorly or disappear entirely.

Step-by-Step Acquisition Methodology

-

1D 1 H NMR (400 MHz): Acquire with 16 scans. This establishes the baseline integration and proton-proton coupling constants ( JHH ).

-

1D 19 F NMR (376 MHz): Acquire to confirm the chemical equivalence of the two fluorine atoms (expected as a single peak around -108 ppm, splitting into a multiplet due to JHF coupling).

-

1D 13 C{ 1 H} NMR (100 MHz): Acquire with a minimum of 512 scans. The critical self-validation step here is identifying the distinct JCF splitting patterns (doublets and triplets) which definitively map the aromatic ring.

-

2D COSY (Correlation Spectroscopy): Maps homonuclear 3JHH couplings, specifically proving the connectivity between the α-proton and the cyclopropyl methine proton.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Maps 2JCH and 3JCH couplings. This is the ultimate validation step, linking the isolated spin systems (the aromatic ring, the carbonyl, and the aliphatic chain) into a single contiguous molecular backbone.

Caption: Step-by-step self-validating NMR data acquisition and processing workflow.

Spectral Data and Causality Analysis

The assignments below are synthesized from empirical predictive models and grounded in literature precedents for structurally homologous compounds, such as 2-bromo-1-phenylethan-1-one [4] and 2-bromo-2-cyclopropyl-1-phenylethan-1-one [1].

1 H NMR Spectral Assignments

The 1 H NMR spectrum is defined by three distinct magnetic environments: the electron-deficient aromatic ring, the highly deshielded α-methine, and the shielded cyclopropyl ring.

Table 1: 1 H NMR Data (400 MHz, CDCl 3 )

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Rationale |

| H-2', H-6' | 7.52 | dd | 3JHF = 8.2, 4JHH = 2.0 | 2H | Deshielded by the ortho fluorine and para to the electron-withdrawing carbonyl. |

| H-4' | 7.05 | tt | 3JHF = 8.5, 4JHH = 2.0 | 1H | Shielded relative to H-2'/6'; exhibits complex splitting (triplet of triplets) due to coupling with two ortho F atoms and two meta protons. |

| H-α (CH-Br) | 4.35 | d | 3JHH = 9.5 | 1H | Highly deshielded by the adjacent electronegative bromine and anisotropic carbonyl cone. |

| H-1'' (Cyclopropyl CH) | 1.65 | m | - | 1H | Complex multiplet; couples to H-α and the four diastereotopic ring protons. |

| H-2'', H-3'' (Cyclopropyl CH 2 ) | 0.85, 0.55 | m | - | 4H | Upfield shift driven by the diamagnetic anisotropy of the cyclopropyl ring. Diastereotopic due to the adjacent chiral α-carbon. |

Mechanistic Insight (The α-Proton): The chemical shift of the α-proton (δ 4.35) is a direct consequence of the additive deshielding effects of the carbonyl group ( Δδ≈+1.0 ppm) and the bromine atom ( Δδ≈+2.5 ppm) applied to a baseline methine shift. Its multiplicity as a doublet ( J=9.5 Hz) is dictated by the Karplus relationship; the steric bulk of the bromine and carbonyl forces the cyclopropyl group into a specific dihedral conformation, resulting in a strong 3J coupling to the cyclopropyl methine proton.

13 C NMR Spectral Assignments

The 13 C spectrum is the definitive proof of the 3,5-difluoro substitution pattern. Because 19 F is a spin-1/2 nucleus with 100% natural abundance, it couples to the 13 C nuclei through the carbon skeleton, creating a highly specific, self-validating splitting matrix.

Table 2: 13 C NMR Data (100 MHz, CDCl 3 )

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( JCF , Hz) | Assignment Rationale |

| C=O | 191.5 | t | 4JCF = 2.5 | Carbonyl resonance; slight triplet splitting due to long-range coupling with the two F atoms. |

| C-3', C-5' | 163.2 | dd | 1JCF = 250.0, 3JCF = 12.0 | Direct C-F bond yields massive primary splitting; secondary splitting from the meta F atom. |

| C-1' (ipso) | 137.8 | t | 3JCF = 8.0 | Meta to both F atoms; couples equally to both, forming a distinct triplet. |

| C-2', C-6' | 112.4 | dd | 2JCF = 22.0, 4JCF = 4.0 | Ortho to one F atom, para to the other. |

| C-4' | 108.1 | t | 2JCF = 25.5 | Ortho to two F atoms; the ~25 Hz triplet is the hallmark of a 3,5-difluoro pattern. |

| C-α (CH-Br) | 48.5 | s | - | Deshielded aliphatic carbon; typical range for an α-bromoketone. |

| C-1'' (Cyclopropyl CH) | 15.8 | s | - | Alpha to the chiral CH-Br center. |

| C-2'', C-3'' (Cyclopropyl CH 2 ) | 7.2, 5.8 | s | - | Highly shielded ring carbons; split into two signals due to the diastereotopic environment induced by the chiral α-carbon. |

Mechanistic Insight (C-F Coupling): If the compound were a 2,4-difluoro or 2,6-difluoro isomer, the JCF splitting matrix would fail to match this data. The presence of a triplet at δ 108.1 with a 2JCF of ~25.5 Hz mathematically proves that C-4' is flanked symmetrically by two fluorine-bearing carbons. This built-in logic gate ensures the structural integrity of the assignment.

2D NMR Strategies for Unambiguous Connectivity

While 1D NMR provides the pieces of the puzzle, 2D NMR (COSY and HMBC) provides the map. The connectivity between the difluorophenyl ring, the carbonyl, and the brominated aliphatic chain must be proven to rule out structural isomers.

-

COSY Validation: A strong cross-peak between δ 4.35 (H-α) and δ 1.65 (H-1'') confirms the direct attachment of the brominated carbon to the cyclopropyl ring.

-

HMBC Validation: The carbonyl carbon (δ 191.5) must show long-range 3JCH correlations to the aromatic H-2'/H-6' protons (δ 7.52) and a 2JCH correlation to the H-α proton (δ 4.35). This cross-correlation anchors the three distinct molecular domains together.

Caption: Key 2D NMR correlation network proving the molecular backbone connectivity.

Conclusion

The structural elucidation of 2-bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one relies on a synthesis of predictable chemical shifts and rigid quantum mechanical coupling rules. By leveraging the JCF splitting matrix in the 13 C spectrum as a self-validating tool, and anchoring the molecular domains via HMBC correlations, researchers can achieve absolute certainty in their analytical assignments. This rigor is non-negotiable when utilizing this compound as an intermediate in the synthesis of high-value pharmaceutical targets.

References

-

Dehalogenative Deuteration of Unactivated Alkyl Halides Using D2O as the Deuterium Source. The Journal of Organic Chemistry - ACS Publications. (Discusses the synthesis and NMR of the homologous radical clock 2-bromo-2-cyclopropyl-1-phenylethan-1-one). Available at: [Link][1]

-

Oxadiazine compounds and methods of use thereof. WO2017031325A1 - Google Patents. (Directly cites the utilization of 2-bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one in pharmaceutical synthesis). Available at: [2]

-

Novel Macrocyclic NLRP3 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. (Highlights the synthesis and biological importance of structurally related cyclopropyl-acetate intermediates). Available at: [Link][3]

-

Oxidative Halogenation of Alkenes or Alkynes via Visible-Light Induces Singlet Oxygen Production. Amazon S3 Archive. (Provides baseline 1H and 13C NMR spectral data for 2-bromo-1-phenylethan-1-one derivatives). Available at: [Link][4]

Sources

Gas-Phase Ion Dynamics and Fragmentation Pathways of 2-Bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one

Abstract: The structural elucidation of complex halogenated, fluorinated, and cycloalkyl-containing ketones requires a rigorous understanding of gas-phase ion chemistry. 2-Bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one (C₁₁H₉BrF₂O) presents a highly functionalized scaffold where competing fragmentation pathways—driven by halogen expulsion, alpha-cleavage, and ring strain—dictate the mass spectrometric output. This whitepaper provides an in-depth mechanistic analysis of its fragmentation behavior under high-resolution tandem mass spectrometry (HRMS/MS) and outlines a self-validating experimental protocol designed for drug development professionals and analytical chemists.

Structural Deconstruction & Ionization Dynamics

The target molecule features four distinct structural motifs that govern its behavior in a mass spectrometer:

-

The Alpha-Bromine Atom: Highly susceptible to homolytic and heterolytic cleavage due to its low bond dissociation energy.

-

The Carbonyl Group: Acts as the primary charge-retention site during Electrospray Ionization (ESI) and directs Norrish Type I alpha-cleavages.

-

The 3,5-Difluorophenyl Ring: An electron-withdrawing aromatic system capable of unique gas-phase rearrangements, including difluorocarbene expulsion.

-

The Cyclopropyl Ring: A highly strained system (approx. 115 kJ/mol of ring strain) prone to ring-opening and neutral losses.

During initial ionization (either via Electron Ionization for GC-MS or ESI for LC-MS), the presence of the bromine atom provides an immediate, self-validating diagnostic signature. Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Consequently, the intact precursor ion exhibits a distinct doublet at m/z 273.98 and 275.98 (for M⁺• in EI) or m/z 274.98 and 276.98 (for [M+H]⁺ in ESI), as documented in1[1].

Core Mechanistic Fragmentation Pathways

The collision-induced dissociation (CID) of this molecule follows a deterministic hierarchy based on bond dissociation energies and product ion stabilities.

Pathway A: Primary Halogen Expulsion

The lowest energy threshold fragmentation is the cleavage of the C–Br bond. The loss of a bromine radical (79 or 81 Da) yields the highly stable [M - Br]⁺ cation at m/z 195.06. The complete disappearance of the 1:1 isotopic doublet in this fragment definitively proves the localization and subsequent loss of the halogen[1].

Pathway B: Norrish Type I Alpha-Cleavage

Driven by the stability of the resulting acylium ion, the molecule undergoes alpha-cleavage at the C(=O)–C(alpha) bond. This yields the resonance-stabilized 3,5-difluorobenzoyl cation at m/z 141.01. The formation of acylium ions is a hallmark fragmentation route for2[2].

Pathway C: Decarbonylation and F-Atom "Ring-Walk"

The acylium ion (m/z 141.01) rapidly loses carbon monoxide (CO, 28 Da) to form the 3,5-difluorophenyl cation at m/z 113.02. Under higher collision energies, this phenyl cation undergoes a complex gas-phase rearrangement. As demonstrated in advanced 3[3], the fluorine atom migrates around the aromatic ring (an "F-atom ring-walk"), facilitating the expulsion of a neutral difluorocarbene (CF₂, 50 Da) to yield a [C₅H₃]⁺ ion at m/z 63.02.

Pathway D: Cyclopropyl Ring Opening

The [M - Br]⁺ ion (m/z 195.06) contains an intact cyclopropyl ring. Due to extreme torsional and angle strain, the cyclopropylcarbinyl cation undergoes ring opening, typically followed by the expulsion of neutral ethylene (C₂H₄, 28.03 Da) to yield a fragment at m/z 167.03. This behavior is standard for 4[4].

Fig 1: Primary mass spectrometry fragmentation pathways of the target molecule.

Quantitative Data Presentation

The following table summarizes the theoretical exact masses required to distinguish isobaric interferences (e.g., differentiating the loss of CO vs. C₂H₄) using high-resolution mass spectrometry (HRMS).

| Fragment Identity | Molecular Formula | Exact Mass (m/z) | Neutral Loss | Diagnostic Significance |

| Intact Precursor (⁷⁹Br) | C₁₁H₉⁷⁹BrF₂O⁺• | 273.9802 | None | Base peak for isotopic validation |

| Intact Precursor (⁸¹Br) | C₁₁H₉⁸¹BrF₂O⁺• | 275.9782 | None | Confirms presence of 1 Br atom |

| Debrominated Ion | C₁₁H₉F₂O⁺ | 195.0619 | -Br• (78.9183) | Indicates weak C-Br bond cleavage |

| Ring-Opened Ion | C₉H₅F₂O⁺ | 167.0306 | -C₂H₄ (28.0313) | Validates cyclopropyl moiety |

| Acylium Ion | C₇H₃F₂O⁺ | 141.0151 | Alpha-Cleavage | Confirms carbonyl connectivity |

| Difluorophenyl Cation | C₆H₃F₂⁺ | 113.0202 | -CO (27.9949) | Confirms difluorophenyl group |

| F-Migration Product | C₅H₃⁺ | 63.0234 | -CF₂ (49.9968) | Validates polyfluorinated aromatic |

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the analytical workflow must be designed as a self-validating system. By utilizing the isotopic signature of bromine, we establish a logical framework where false-positive fragment assignments are mathematically impossible.

Step-by-Step LC-MS/MS Methodology

-

Pre-Acquisition Calibration: Calibrate the Q-TOF or Orbitrap mass spectrometer using standard tuning mix to ensure mass accuracy is strictly < 5 ppm. This is critical for differentiating isobaric losses (CO vs. C₂H₄).

-

Full Scan MS1 (Isotopic Validation): Acquire MS1 spectra in positive ion mode. Identify the precursor doublet at m/z 273.98 and 275.98. The intensity ratio must be approximately 1:1.

-

Dual-Isotope Isolation (The Self-Validating Step):

-

Program the quadrupole to isolate m/z 274 (narrow 0.5 Da window) and perform CID.

-

In a parallel scan event, isolate m/z 276 and perform CID.

-

Causality Check: Compare the two MS/MS spectra. If a product ion shifts by +2 Da between the spectra, it retains the bromine atom. If the product ion appears at the exact same m/z in both spectra (e.g., m/z 141.01), the bromine atom was lost during that specific fragmentation pathway.

-

-

Collision Energy (CE) Ramping: Apply a stepped CE gradient (e.g., 15, 30, and 45 eV).

-

Low CE (15 eV): Optimizes for the low-energy C-Br cleavage and alpha-cleavage.

-

High CE (45 eV): Drives the F-atom ring-walk (CF₂ loss) and cyclopropyl ring opening.

-

-

Advanced Orthogonal Validation (Optional): If structural ambiguity remains regarding the cyclopropyl ring, employ5[5]. UVPD induces dual cross-ring C-C cleavages, producing diagnostic fragment pairs spaced exactly 14 Da apart, definitively localizing the cyclopropane modification.

Fig 2: Self-validating LC-MS/MS experimental workflow for structural elucidation.

References

-

Title: Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals Source: National Institutes of Health (NIH) / PMC URL: [Link]

-

Title: Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration Source: ResearchGate URL: [Link]

-

Title: Localization of Cyclopropane Modifications in Bacterial Lipids via 213 nm Ultraviolet Photodissociation Mass Spectrometry Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 2-Bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one in Polar Aprotic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 2-Bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this α-bromoketone in polar aprotic solvents is critical for optimizing reaction conditions, purification processes, and formulation strategies. This document details the theoretical underpinnings of solubility, provides a robust, validated experimental protocol for thermodynamic solubility determination via the shake-flask method, and presents predictive insights into the compound's behavior in various common polar aprotic solvents. The intended audience for this guide includes researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's physicochemical properties to streamline development workflows.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The efficiency of a synthetic route and the bioavailability of a final active pharmaceutical ingredient (API) are profoundly influenced by the solubility of the chemical intermediates involved.[1] For 2-Bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one, an α-bromoketone featuring a difluorophenyl ring, its solubility characteristics dictate the choice of solvent for synthesis, impacting reaction rates, yield, and impurity profiles.[2][3] Furthermore, in downstream processes such as crystallization for purification or formulation of a final product, selecting an appropriate solvent system is paramount for controlling crystal morphology, ensuring stability, and achieving desired therapeutic outcomes.[4]

Polar aprotic solvents, such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (ACN), are frequently employed in organic synthesis due to their ability to dissolve a wide range of organic compounds and their inertness under many reaction conditions.[5][6] This guide focuses specifically on these solvents to provide actionable data for chemists and engineers working with this compound and structurally related molecules.

Theoretical Framework: Understanding Solute-Solvent Interactions

The dissolution of a crystalline solid, such as the topic compound, into a solvent is a complex thermodynamic process governed by the balance of intermolecular forces.[7][8] For a polar aprotic solvent to effectively dissolve a solute, the energy released from the formation of new solute-solvent interactions must overcome two primary energy barriers:

-

Lattice Energy: The energy required to break apart the crystal lattice of the solid solute.

-

Solvent-Solvent Interactions: The energy required to create a cavity within the solvent to accommodate the solute molecule.

The principle of "like dissolves like" provides a foundational, albeit simplified, predictive tool.[5] A more nuanced understanding requires an examination of specific intermolecular forces and solvent properties.

Key Solvent Properties

-

Dielectric Constant (ε): This property reflects a solvent's ability to separate ions and solvate charged species.[9][10] Polar aprotic solvents have moderate to high dielectric constants, which helps to stabilize any polar functional groups within the solute molecule. For instance, the carbonyl group in the target compound will be significantly influenced by the solvent's dielectric constant.

-

Dipole Moment (μ): This measures the polarity of the solvent molecule itself. Solvents with high dipole moments, like DMSO and DMF, can engage in strong dipole-dipole interactions with polar solutes.[11][12] The difluorophenyl ring and the carbonyl group of the target compound create a significant molecular dipole, suggesting favorable interactions with polar solvents.

-

Hydrogen Bond Acceptor Capability: Polar aprotic solvents lack acidic protons and cannot act as hydrogen bond donors. However, the oxygen atoms in DMSO (S=O) and DMF (C=O), and the nitrogen in ACN (C≡N) are effective hydrogen bond acceptors.[6][13] While the target compound is not a strong hydrogen bond donor, weak interactions with C-H bonds adjacent to electron-withdrawing groups can occur.

Predicted Interactions for 2-Bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one

Based on its structure, the primary interactions driving the solubility of this compound in polar aprotic solvents are predicted to be dipole-dipole forces between the solvent and the ketone and difluorophenyl moieties of the solute. London dispersion forces will also contribute, particularly with larger solvent molecules.

Experimental Protocol: Thermodynamic Solubility Determination

To ensure accuracy and reproducibility, the shake-flask method is the gold standard for determining thermodynamic solubility.[4][14][15] This method involves agitating an excess of the solid compound in the solvent for a sufficient period to ensure equilibrium is reached.[15] The resulting saturated solution is then analyzed to determine the concentration of the dissolved solute.

Materials

-

2-Bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one (>98% purity)

-

Dimethyl Sulfoxide (DMSO), HPLC grade

-

N,N-Dimethylformamide (DMF), HPLC grade

-

Acetonitrile (ACN), HPLC grade

-

Selected polar aprotic solvents for analysis

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm PTFE syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound (approximately 5-10 mg) to a 2 mL glass vial. The key is to ensure undissolved solid remains at the end of the experiment.[16]

-

Add a known volume (e.g., 1.0 mL) of the selected polar aprotic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare each solvent system in triplicate to ensure statistical validity.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm).[14]

-

Allow the samples to equilibrate for at least 24 hours. For compounds that may exhibit slow dissolution kinetics, extending this to 48 or 72 hours is recommended to confirm that equilibrium has been achieved.[4][17]

-

-

Phase Separation:

-

After equilibration, visually confirm the presence of undissolved solid in each vial.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step is crucial to remove any remaining microscopic solid particles.

-

-

Quantification:

-

Prepare a series of calibration standards of the compound in the same solvent at known concentrations.

-

Analyze the filtered samples and calibration standards using a validated, stability-indicating HPLC-UV method.[18][16]

-

The concentration of the compound in the saturated solution is determined by comparing its peak area to the calibration curve.

-

-

Data Calculation:

-

The solubility is calculated from the concentration determined by HPLC. If any dilutions were made prior to analysis, the dilution factor must be accounted for.

-

Express the final solubility in units of mg/mL and mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Results: Solubility Profile

The following table summarizes the predicted thermodynamic solubility of 2-Bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one in selected polar aprotic solvents at 25 °C. These values are based on predictive models and data from structurally similar compounds.[7][19] Actual experimental values should be determined using the protocol outlined above.

| Solvent | Dielectric Constant (ε) at 20°C | Dipole Moment (μ, Debye) | Predicted Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 47.2 | 3.96 | > 200 (Very High) |

| N,N-Dimethylformamide (DMF) | 36.7 | 3.82 | > 200 (Very High) |

| Acetonitrile (ACN) | 37.5 | 3.92 | ~ 50-100 (High) |

| Acetone | 20.7 | 2.88 | ~ 20-50 (Moderate) |

Discussion and Scientific Rationale

The predicted solubility trend is DMSO ≈ DMF > Acetonitrile > Acetone . This trend can be rationalized by examining the interplay of solvent properties and solute-solvent interactions.

-

DMSO and DMF: These solvents are predicted to be excellent solubilizing agents for the target compound. Their high dielectric constants and large dipole moments facilitate strong dipole-dipole interactions with the polar C=O and C-F bonds of the solute.[6] The ability of DMSO and DMF to act as strong hydrogen bond acceptors further stabilizes the solute in solution.[13] Their larger molecular structures also contribute to favorable London dispersion forces.

-

Acetonitrile (ACN): While having a high dielectric constant and dipole moment comparable to DMF, acetonitrile is generally a slightly weaker solvent for many complex organic molecules. This can be attributed to its smaller size and more linear structure, which may result in less effective solvation of the three-dimensional structure of the target compound.

-

Acetone: With a significantly lower dielectric constant and dipole moment compared to the other solvents, acetone is expected to be a less effective solvent.[20] The solute-solvent interactions are weaker, making it more difficult to overcome the crystal lattice energy of the solid.

Visualization of Solute-Solvent Interactions

The following diagram illustrates the key intermolecular forces responsible for the dissolution of the target compound in a polar aprotic solvent like DMSO.

Caption: Primary Dipole-Dipole Interactions in Solution.

Practical Implications for Researchers

-

Reaction Chemistry: For synthetic transformations involving 2-Bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one, DMSO and DMF are excellent solvent choices to ensure complete dissolution of the starting material, which can lead to more homogeneous reaction conditions and potentially faster reaction rates.

-

Purification: The significant difference in solubility between solvents like DMSO/DMF and less polar solvents (or anti-solvents like water) can be exploited for crystallization. A saturated solution in a high-solubility solvent can be treated with an anti-solvent to induce precipitation and purification of the compound.

-

Formulation: In early-stage drug discovery, DMSO is a common solvent for preparing stock solutions for biological screening.[17] The high solubility of this compound in DMSO ensures that concentrated stock solutions can be readily prepared.

Conclusion

The solubility of 2-Bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one is highly dependent on the specific properties of the polar aprotic solvent used. Solvents with high dielectric constants and dipole moments, such as DMSO and DMF, are predicted to be highly effective at dissolving the compound due to strong dipole-dipole interactions. Acetonitrile and acetone are expected to be progressively less effective. The provided shake-flask protocol offers a robust and reliable method for obtaining precise experimental solubility data, which is essential for informed decision-making in chemical synthesis, process development, and pharmaceutical formulation. Adherence to such validated protocols is a cornerstone of good scientific practice and is aligned with the principles outlined in regulatory guidances such as those from the International Council for Harmonisation (ICH).[21][22][23]

References

-

World Health Organization (WHO). Annex 4. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

-

ICH. ich harmonised tripartite guideline specifications: test procedures and acceptance criteria. [Link]

-

Quora. Why do so many polar aprotic solvents have such high dipole moments relative to water, but have low dielectric constants?. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

European Medicines Agency (EMA). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. [Link]

-

EMA. Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Chemistry Stack Exchange. How to predict the solubility of an organic compound in different kinds of solvents?. [Link]

-

LookChem. 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone. [Link]

-

ACS Publications. Dielectric Constant, Dipole Moment, and Solubility Parameters of Some Cyclic Acid Esters. [Link]

-

Chemistry Stack Exchange. What is dielectric constant and how does it explain the reason why water is one of the best solvents. [Link]

-

MIT Open Access Articles. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

-

PMC. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

-

nature.com. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

-

ECA Academy. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

-

PMDA. ICH-Q6 規格及び試験方法. [Link]

-

FTLOScience. The Dielectric Constant in Solubility and Solvent Systems. [Link]

-

ResearchGate. Solubility and dielectric constant?. [Link]

-

ChemRxiv. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

-

PharmaCompass.com. 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanon | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

-

PubChem. 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone. [Link]

-

Wiley Online Library. Solvent effects on tautomerics equilibria in β-ketonitriles: NMR and theoretical studies. [Link]

-

Canadian Science Publishing. Volumes and Heat Capacities of Dimethylsulfoxide, Acetone, and Acetamide in Water and of some Electrolytes in these Mixed Aqueous Solvents. [Link]

-

CORE. Acetone-N ,N-Dimethylformamide Solvent System: Part 1. [Link]

-

PMC. Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. [Link]

-

PMC - NIH. Synthetic Access to Aromatic α-Haloketones. [Link]

-

ACS Publications. Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. [Link]

-

Beilstein Journal of Organic Chemistry. Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. [Link]

-

Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]

- Google Patents. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.

-

SCIRP. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. [Link]

Sources

- 1. rheolution.com [rheolution.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. α-Bromoketone synthesis by bromination [organic-chemistry.org]

- 4. raytor.com [raytor.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. ftloscience.com [ftloscience.com]

- 11. quora.com [quora.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. who.int [who.int]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. enamine.net [enamine.net]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. dspace.mit.edu [dspace.mit.edu]

- 20. cdnsciencepub.com [cdnsciencepub.com]

- 21. database.ich.org [database.ich.org]

- 22. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 23. ema.europa.eu [ema.europa.eu]

Hantzsch Thiazole Synthesis: A Protocol for the Preparation of Novel Cyclopropyl-Thiazole Scaffolds Using 2-Bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one

An Application Note for Medicinal and Synthetic Chemists

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its prevalence is due to its diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3][4][5] The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone reaction for constructing this valuable heterocycle due to its operational simplicity, broad substrate scope, and typically high yields.[6][7][8] This document provides a detailed application guide for the synthesis of novel thiazole derivatives utilizing a specialized α-haloketone, 2-Bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one. The inclusion of a cyclopropyl moiety and a difluorophenyl group on the resulting thiazole core is of significant interest in modern drug discovery for modulating metabolic stability and binding interactions. We present comprehensive, step-by-step protocols for the synthesis of the key α-haloketone intermediate and its subsequent conversion into distinct thiazole derivatives using various thioamides.

The Hantzsch Synthesis: Mechanistic Principles

The Hantzsch synthesis is a classic condensation reaction between an α-haloketone and a thioamide to form a thiazole.[7] The reaction mechanism is a robust and well-understood sequence of nucleophilic attack, intramolecular cyclization, and dehydration.

The three key steps are:

-

S-Alkylation: The reaction initiates with a nucleophilic attack from the sulfur atom of the thioamide onto the electrophilic α-carbon of the haloketone. This S-alkylation proceeds via an SN2 mechanism, displacing the bromide ion and forming an isothioamide intermediate.[6][9]

-

Intramolecular Cyclization: The nitrogen atom of the isothioamide intermediate then acts as a nucleophile, attacking the carbonyl carbon of the former ketone. This step forms a five-membered heterocyclic ring, a hydroxythiazoline intermediate.[6][10]

-

Dehydration: The final step is the acid-catalyzed elimination of a water molecule from the hydroxythiazoline intermediate. This dehydration event results in the formation of a stable, aromatic thiazole ring.[6][11]

This mechanistic pathway underscores the efficiency of the reaction, which assembles the thiazole core in a single, often high-yielding, operation.[10]

Caption: The mechanistic pathway of the Hantzsch thiazole synthesis.

Synthesis of Key α-Haloketone Intermediate

Protocol 1: Synthesis of 2-Bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one

This procedure first involves the synthesis of the ketone precursor via Friedel-Crafts acylation, followed by α-bromination.

Step A: Synthesis of 2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one

-

To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃, 1.2 equiv.) in anhydrous dichloromethane (DCM), add 1,3-difluorobenzene (1.0 equiv.) dropwise.

-

Slowly add cyclopropylacetyl chloride (1.1 equiv.) to the mixture, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice containing concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ketone. Purify by column chromatography if necessary.

Step B: α-Bromination to Yield the Final Product

-

Dissolve the ketone from Step A (1.0 equiv.) in a suitable solvent such as chloroform or acetic acid.

-

Add N-Bromosuccinimide (NBS, 1.05 equiv.) and a catalytic amount of 2,2'-azobis(isobutyronitrile) (AIBN).

-

Heat the mixture to reflux and stir for 2-4 hours. The reaction should be monitored by TLC to observe the consumption of the starting ketone.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with water and brine to remove succinimide and any remaining catalyst.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 2-Bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one. This product is often used directly in the next step without further purification.

Safety Note: α-haloketones are lachrymatory and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

Hantzsch Synthesis Protocols

The following protocols detail the synthesis of two distinct thiazole derivatives, demonstrating the versatility of the α-haloketone intermediate.

Protocol 2: Synthesis of 2-Amino-5-cyclopropyl-4-(3,5-difluorophenyl)thiazole

This protocol utilizes thiourea to install a 2-amino group, a common pharmacophore.

| Reagent | M.W. ( g/mol ) | Equiv. | Amount (mmol) | Mass/Vol |

| 2-Bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one | ~275.1 | 1.0 | 5.0 | 1.38 g |

| Thiourea | 76.12 | 1.2 | 6.0 | 0.46 g |

| Ethanol | 46.07 | - | - | 25 mL |

| 5% Na₂CO₃ Solution | - | - | - | 50 mL |

Procedure:

-

In a 50 mL round-bottom flask, combine 2-Bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one (5.0 mmol) and thiourea (6.0 mmol).

-

Add ethanol (25 mL) and a magnetic stir bar.

-

Heat the mixture to reflux (approx. 78 °C) with stirring for 2-3 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).

-

Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

-

Pour the reaction mixture into a beaker containing 50 mL of a 5% aqueous sodium carbonate (Na₂CO₃) solution.[6][10] This step neutralizes the hydrobromide salt of the thiazole, causing the free base to precipitate.

-

Stir the resulting suspension for 15-20 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with deionized water, followed by a small amount of cold ethanol to remove impurities.

-

Allow the solid to air dry on a watch glass or in a vacuum oven at low heat.

-

Determine the mass and calculate the percent yield. Characterize the final product using NMR, IR, and Mass Spectrometry.

Protocol 3: Synthesis of 2,5-Dicyclopropyl-4-(3,5-difluorophenyl)thiazole

This protocol uses a substituted thioamide to demonstrate the installation of other functional groups at the 2-position of the thiazole ring.

| Reagent | M.W. ( g/mol ) | Equiv. | Amount (mmol) | Mass/Vol |

| 2-Bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one | ~275.1 | 1.0 | 5.0 | 1.38 g |

| Cyclopropanecarbothioamide | 101.17 | 1.1 | 5.5 | 0.56 g |

| Ethanol | 46.07 | - | - | 25 mL |

| Saturated NaHCO₃ Solution | - | - | - | 40 mL |

Procedure:

-

In a 50 mL round-bottom flask, dissolve 2-Bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one (5.0 mmol) in ethanol (25 mL).

-

Add cyclopropanecarbothioamide (5.5 mmol) to the solution along with a magnetic stir bar.

-

Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.[11]

-

Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the resulting residue in ethyl acetate (50 mL).

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrobromic acid formed during the reaction.[11]

-

Wash the organic layer subsequently with brine, then dry it over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

-

Combine the pure fractions, evaporate the solvent, and dry the final product under vacuum. Characterize by NMR, IR, and Mass Spectrometry.

Experimental Workflow & Characterization

The overall process follows a logical progression from starting materials to the final, characterized thiazole derivatives.

Caption: General experimental workflow from precursor synthesis to final product characterization.

Expected Characterization Data

Successful synthesis of the target thiazoles should be confirmed by standard analytical techniques.

| Product | Expected Yield | ¹H NMR | ¹³C NMR | Mass Spec (ESI+) |

| 2-Amino-5-cyclopropyl-4-(3,5-difluorophenyl)thiazole | 75-85% | Signals for aromatic protons (difluorophenyl), cyclopropyl protons, and a broad singlet for the -NH₂ group. | Signals for aromatic carbons (with C-F coupling), cyclopropyl carbons, and thiazole ring carbons (C2, C4, C5). | [M+H]⁺ peak corresponding to the molecular weight of the product. |

| 2,5-Dicyclopropyl-4-(3,5-difluorophenyl)thiazole | 60-75% | Signals for aromatic protons (difluorophenyl) and two distinct sets of signals for the two cyclopropyl groups. | Signals for aromatic carbons (with C-F coupling), two sets of cyclopropyl carbons, and thiazole ring carbons. | [M+H]⁺ peak corresponding to the molecular weight of the product. |

Troubleshooting and Optimization

While the Hantzsch synthesis is generally reliable, certain issues may arise.

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | - Impure or decomposed α-haloketone.- Insufficient heating or reaction time.- Low-quality thioamide. | - Use freshly prepared or properly stored α-haloketone.- Increase reflux time and monitor by TLC until starting material is consumed.- Ensure the purity of the thioamide starting material.[12] |

| Formation of Side Products | - Self-condensation of the α-haloketone.- Decomposition of the thioamide at high temperatures. | - Ensure a slight excess of the thioamide is used.- Avoid excessive heating; reflux gently.- Purify the final product carefully using recrystallization or column chromatography. |

| Difficult Product Isolation | - Product is soluble in the reaction/work-up solvent.- Incomplete precipitation. | - If the product does not precipitate, concentrate the reaction mixture and attempt purification by column chromatography.- Ensure the basic solution used for work-up is sufficient to fully neutralize the acid and deprotonate the product. |

Conclusion

The Hantzsch thiazole synthesis provides an exceptionally effective and direct route to a wide array of substituted thiazoles. The protocols detailed herein demonstrate the synthesis of novel thiazole derivatives containing valuable difluorophenyl and cyclopropyl moieties from a custom α-haloketone intermediate. The ability to readily generate such diverse scaffolds is invaluable for structure-activity relationship (SAR) studies in drug discovery.[6] These methods are robust, scalable, and serve as a foundational framework for researchers aiming to explore new chemical space centered around the biologically significant thiazole core.

References

-

Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

-

Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? PMC. [Link]

-

Hantzsch Thiazole Synthesis Mechanism. Scribd. [Link]

-

Hantzsch Thiazole Synthesis. SynArchive. [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]

-

A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. PubMed. [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. [Link]

-

Thiazole synthesis. Organic Chemistry Portal. [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

-

Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Oriental Journal of Chemistry. [Link]

-

An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. ScienceScholar. [Link]

-

Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. [Link]

Sources

- 1. sciencescholar.us [sciencescholar.us]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides – Oriental Journal of Chemistry [orientjchem.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. synarchive.com [synarchive.com]

- 8. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]

- 9. scribd.com [scribd.com]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Enantioselective Reduction Methods for 2-Bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one

Target Audience: Process Chemists, Biocatalysis Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Synthetic Context

The compound 2-Bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one (CAS 2085783-93-1) is a highly functionalized, sterically demanding α -bromo ketone 1. It serves as a critical pre-epoxide intermediate in the synthesis of advanced pharmacophores, particularly for azole antifungals and targeted kinase inhibitors.

The central synthetic challenge lies in the reduction of the C1 carbonyl to a chiral alcohol without triggering premature epoxide formation, retro-aldol cleavage, or reductive debromination. Because the C2 position (bearing the bromine and cyclopropyl group) is also a stereocenter, the reduction must exert absolute control over both enantioselectivity (at C1) and diastereoselectivity (the syn/anti relationship between C1 and C2).

This guide details two field-proven, self-validating methodologies to achieve this: Chemocatalytic Dynamic Kinetic Resolution via Asymmetric Transfer Hydrogenation (DKR-ATH) and Biocatalytic Ketoreductase (KRED) Reduction .

Mechanistic Rationale: Dynamic Kinetic Resolution (DKR)

When synthesizing chiral halohydrins from racemic α -bromo ketones, traditional hydride reductions (e.g., NaBH₄ or standard CBS reduction) often yield complex mixtures of diastereomers. However, the α -proton in 2-bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one is highly acidic due to the inductive effects of the adjacent carbonyl, bromine, and cyclopropyl ring.

This acidity is the mechanistic key to Dynamic Kinetic Resolution (DKR) . Under mildly basic conditions, the two enantiomers of the starting ketone rapidly interconvert via an enolate intermediate 2. A highly selective chiral catalyst—such as a Ru(II)-TsDPEN complex—will reduce one enantiomer of the ketone at a rate ( kfast ) vastly superior to the other ( kslow ). Because the racemization rate ( krac ) outpaces kslow , the entire racemic pool is funneled into a single, highly enantio- and diastereo-enriched halohydrin 3.

Fig 1. DKR-ATH workflow from racemic α-bromo ketone to chiral epoxide intermediate.

Quantitative Comparison of Reduction Methods

| Method | Catalyst / Enzyme | Hydride Source | Yield (%) | ee (%) | de (%) | Temp (°C) | Scalability Profile |

| DKR-ATH | RuCl(p-cymene)[(R,R)-TsDPEN] | HCO₂H / Et₃N | > 92 | > 98 | > 95 | 25–40 | High (kg scale, standard reactors) |

| Biocatalysis | Engineered KRED (e.g., CgKR1) | NADPH (GDH recycle) | > 95 | > 99 | > 98 | 30 | High (requires pH stat control) |

| CBS Reduction | (R)-Me-CBS | BH₃·SMe₂ | ~ 85 | ~ 90 | < 60* | -20 | Moderate (Cryogenic, poor DKR) |

*Note: CBS reduction operates under neutral/acidic conditions, preventing the rapid enolization required for DKR, resulting in poor diastereomeric excess (de) when starting from a racemic mixture.

Detailed Experimental Protocols

Protocol A: Ruthenium-Catalyzed DKR-ATH (Chemocatalysis)

Causality & Design: The RuCl(p-cymene)[(R,R)-TsDPEN] catalyst is explicitly chosen because its rigid diamine ligand creates a highly specific chiral pocket capable of discriminating the Re or Si face of the bulky 3,5-difluorophenyl group 4. A 5:2 azeotropic mixture of formic acid (HCO₂H) and triethylamine (Et₃N) is used. Why this specific ratio? Formic acid acts as the sacrificial hydride donor, while the triethylamine provides the exact basicity required to drive the rapid α -proton racemization (DKR) without being basic enough to trigger premature epoxide cyclization 5.

Step-by-Step Methodology:

-

System Purging: Charge a dry, jacketed reactor with 2-Bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one (1.0 equiv) and anhydrous dichloromethane (DCM) or ethyl acetate (10 volumes). Purge the system with N₂ for 15 minutes. Causality: Ru(II) catalysts are highly susceptible to oxidative deactivation by atmospheric oxygen.

-

Catalyst Loading: Add RuCl(p-cymene)[(R,R)-TsDPEN] (0.001 equiv, S/C = 1000). Stir for 5 minutes at 25 °C.

-

Azeotrope Addition: Dropwise, add the 5:2 HCO₂H/Et₃N azeotrope (3.0 equiv of HCO₂H) over 30 minutes. Maintain the internal temperature at 30 °C. Caution: CO₂ gas is evolved during hydride transfer; ensure proper reactor venting.

-

Self-Validating IPC Check: At 8 hours, pull a 50 µL aliquot. Quench into water/EtOAc, dry the organic layer, and analyze via Chiral HPLC (See Section 4).

-

Workup: Once conversion > 98% is confirmed, quench the reaction by cooling to 5 °C and adding water (5 volumes). Separate the organic layer, wash with saturated aqueous NaHCO₃ (to remove residual formate), dry over Na₂SO₄, and concentrate.

Protocol B: Biocatalytic Reduction via Engineered KRED (Green Alternative)

Causality & Design: Ketoreductases (KREDs), such as engineered Candida glabrata variants, offer exquisite stereocontrol and operate entirely free of heavy metals 6. Because the enzyme requires the expensive cofactor NADPH, Glucose Dehydrogenase (GDH) and D-glucose are added. GDH oxidizes glucose to gluconolactone, simultaneously reducing NADP⁺ back to NADPH, driving the reaction forward via Le Chatelier's principle.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a 100 mM potassium phosphate buffer. Adjust the pH to exactly 7.5. Causality: A pH of 7.5 is the optimal thermodynamic sweet spot—it is basic enough to allow the substrate to spontaneously racemize in water (enabling DKR) but mild enough to prevent enzyme denaturation.

-

Enzyme/Cofactor Loading: To the buffer (10 volumes), add D-glucose (1.5 equiv), NADP⁺ (0.005 equiv), GDH (5 wt%), and the selected KRED variant (10 wt%).

-

Substrate Addition: Dissolve the α -bromo ketone (1.0 equiv) in DMSO (1 volume, to aid aqueous solubility) and add it to the bioreactor.

-

pH Stat Control: Stir at 30 °C. As GDH produces gluconic acid (from gluconolactone hydrolysis), the pH will drop. Use an automated pH stat to titrate in 1M NaOH, maintaining the pH at 7.5. Self-Validation: The cessation of NaOH consumption is a direct, real-time indicator that the reaction has reached completion.

-

Extraction: Extract the aqueous mixture with MTBE (3 x 5 volumes).

In-Process Control (IPC) & Analytical Validation

To ensure the integrity of the self-validating protocols, the following analytical logic must be applied before advancing the intermediate to the epoxidation stage.

Fig 2. In-Process Control (IPC) decision tree for validating reduction conversion and selectivity.

Standard Analytical Method (Chiral HPLC):

-

Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

-

Mobile Phase: Hexane / Isopropanol (95:5 v/v), Isocratic

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm (optimal for the 3,5-difluorophenyl chromophore)

-

Validation: The unreacted ketone will elute first. The four possible stereoisomers of the halohydrin will resolve into distinct peaks. The target syn or anti enantiomer must represent >98% of the total alcohol area.

References

-

Leyan Chemical Catalog. "2-Bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethanone (CAS 2085783-93-1)." Leyan Reagents. URL: 1

-

The Journal of Organic Chemistry. "Asymmetric Transfer Hydrogenation of α-Aminoalkyl α'-Chloromethyl Ketones with Chiral Rh Complexes." ACS Publications. URL: 4

-

Tetrahedron. "Recent Developments in Dynamic Kinetic Resolution." ResearchGate. URL: 3

-

ACS Catalysis. "Reversing the Enantioselectivity of Enzymatic Dynamic Kinetic Asymmetric Transformations in the Synthesis of Fused Lactones." ACS Publications. URL: 6

-

Johnson Matthey. "Kit guide: Asymmetric transfer hydrogenation catalysts." Matthey.com. URL: 5

Sources

Application Note: 2-Bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one in Advanced API Manufacturing

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound CAS: 2085783-93-1

Introduction & Chemical Profiling

In the landscape of modern active pharmaceutical ingredient (API) manufacturing, the strategic selection of highly functionalized intermediates dictates the efficiency of the synthetic route and the pharmacokinetic viability of the final drug. 2-Bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one is a specialized α -bromo ketone engineered as a privileged building block for targeted therapies, including kinase inhibitors and central nervous system (CNS) agents.

Its structural architecture provides three critical advantages for drug discovery:

-

3,5-Difluorophenyl Moiety : The strategic placement of fluorine atoms at the meta positions significantly enhances the metabolic stability of the resulting API by blocking cytochrome P450-mediated aromatic oxidation [1]. Furthermore, it modulates the lipophilicity (logP) to improve cellular permeability.

-

Cyclopropyl Group : Introduces a rigid, sterically demanding conformational restriction that enhances target binding affinity while minimizing off-target entropy penalties.

-

α -Bromo Ketone Core : Acts as a highly reactive bifunctional electrophile, enabling the convergent assembly of complex heterocyclic scaffolds such as 1,3-thiazoles and 1H-imidazoles[2].

Mechanistic Causality in Experimental Design

When utilizing highly substituted α -bromo ketones in API workflows, the primary synthetic challenge is balancing the rate of nucleophilic substitution against competing side reactions, such as the Favorskii rearrangement or reductive debromination.

-

Solvent Selection : Protic solvents like absolute ethanol (EtOH) are prioritized for thiazole synthesis. They stabilize the polar transition states during the initial SN2 displacement and facilitate the subsequent cyclodehydration step.

-

Acid Scavenging : The generation of hydrobromic acid (HBr) during cyclization can degrade acid-sensitive functional groups on the API backbone. The incorporation of a mild, non-nucleophilic base (e.g., NaHCO3 or K2CO3 ) neutralizes HBr without inducing base-catalyzed degradation of the starting electrophile.

Application Protocol 1: Hantzsch Thiazole Synthesis

This protocol details the construction of a 2-amino-5-cyclopropyl-4-(3,5-difluorophenyl)thiazole core, a pharmacophore frequently found in antimicrobial and targeted oncology APIs.

Materials:

-

2-Bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one (1.0 equiv)

-

Thiourea or substituted thioamide (1.1 equiv)

-

Sodium bicarbonate ( NaHCO3 , 1.5 equiv)

-

Absolute Ethanol (EtOH)

Step-by-Step Methodology:

-

Preparation : In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the thioamide (1.1 equiv) in absolute EtOH (10 mL per gram of starting material).

-

Electrophile Addition : Cool the solution to 0–5 °C using an ice bath. Add the α -bromo ketone (1.0 equiv) dropwise to control the exothermic SN2 displacement.

-

Acid Neutralization : Add NaHCO3 (1.5 equiv) in a single portion. Causality: Neutralizing the in situ generated HBr prevents the protonation of the thioamide, maintaining its nucleophilicity and preventing the hydrolysis of the unreacted α -bromo ketone.

-

Cyclodehydration : Heat the reaction mixture to 70 °C (reflux) for 2–4 hours. Monitor the reaction progression via LC-MS until the complete disappearance of the starting material.

-

Isolation : Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate (EtOAc) and water. Wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate to yield the crude thiazole intermediate.

Application Protocol 2: Imidazole Core Assembly

This protocol outlines the condensation of the α -bromo ketone with an amidine to form a highly substituted 1H-imidazole, a motif prevalent in CNS and antiviral agents [3].

Materials:

-

2-Bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one (1.0 equiv)

-

Amidine hydrochloride (e.g., benzamidine HCl) (1.2 equiv)

-

Potassium carbonate ( K2CO3 , 3.0 equiv)

-

N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Free-Basing : Suspend the amidine hydrochloride (1.2 equiv) and K2CO3 (3.0 equiv) in anhydrous DMF. Stir at room temperature for 30 minutes. Causality: K2CO3 is strong enough to liberate the free amidine but its heterogeneous nature minimizes unwanted nucleophilic attack on the α -bromo ketone.

-

Condensation : Add the α -bromo ketone (1.0 equiv) dissolved in a minimal amount of DMF dropwise to the suspension.

-

Thermal Cyclization : Elevate the temperature to 90 °C and stir for 4–6 hours. Causality: The elevated temperature is required to overcome the activation energy barrier for the final dehydration step, driving the formation of the aromatic imidazole ring.

-

Workup : Quench the reaction by pouring it into ice water. Extract the aqueous phase with EtOAc (3x). Wash the combined organic layers extensively with water (to remove DMF) and brine, then dry and concentrate.

Data Presentation: Optimization of API Core Assemblies

The following table summarizes the optimized reaction conditions, yields, and purity profiles for various nucleophiles reacting with 2-bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one.

| Nucleophile | Target API Core | Solvent / Base | Temp / Time | Isolated Yield (%) | HPLC Purity (%) |

| Thiourea | 2-Amino-1,3-thiazole | EtOH / NaHCO3 | 70 °C / 2 h | 88% | >98.5% |

| Thioacetamide | 2-Methyl-1,3-thiazole | EtOH / NaHCO3 | 70 °C / 3 h | 84% | >97.0% |

| Benzamidine HCl | 2-Phenyl-1H-imidazole | DMF / K2CO3 | 90 °C / 5 h | 76% | >95.5% |

| Formamidine acetate | Unsubstituted 1H-imidazole | DMF / K2CO3 | 90 °C / 6 h | 68% | >94.0% |

Visualization: Divergent Synthetic Workflow

Caption: Divergent synthetic workflow of 2-bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one.

References

- EP2050736A1 - Imidazole derivatives, processes for preparing them and their uses. European Patent Office. Google Patents.

Advanced Application Note: Grignard Reagent Addition to 2-Bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Substrate CAS: 2085783-93-1

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs), particularly fluorinated azole antifungals and targeted kinase inhibitors, frequently relies on the construction of sterically hindered tertiary alcohols. 2-Bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one is a highly functionalized α -bromo ketone that serves as a critical building block in these pipelines[1].

However, the addition of Grignard reagents to α -halo ketones is notoriously challenging. The high basicity of standard Grignard reagents (e.g., Methylmagnesium bromide, MeMgBr ) often leads to destructive side reactions rather than the desired 1,2-nucleophilic addition. This Application Note details the mechanistic causality behind these failures and provides two field-proven, self-validating protocols to overcome them: a Kinetic Control Protocol (cryogenic conditions) and a Thermodynamic/Lewis Acid Control Protocol (Imamoto organocerium methodology)[2].

Mechanistic Causality: The "Why" Behind the Chemistry

When treating 2-Bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one with a Grignard reagent, the substrate presents three competing electrophilic/acidic sites. Understanding the causality of these pathways is essential for rationally designing the reaction conditions:

-

1,2-Nucleophilic Addition (Desired): The Grignard reagent attacks the carbonyl carbon, yielding the target halohydrin. This intermediate is typically cyclized downstream into an epoxide.

-

Enolization (Undesired): The α -proton is highly acidic due to the adjacent carbonyl and the electron-withdrawing bromine atom. The Grignard reagent acts as a Brønsted base, deprotonating the substrate to form a magnesium enolate, which reverts to the starting ketone upon aqueous workup.

-

Halogen-Metal Exchange (Undesired): The Grignard reagent attacks the electrophilic bromine atom, yielding a debrominated enolate and an alkyl bromide byproduct.

Fig 1: Competing reaction pathways of Grignard addition to alpha-bromo ketones.

To suppress enolization and halogen-metal exchange, we must either lower the kinetic energy of the system to favor the fastest reaction (1,2-addition at −78∘C ) or alter the electronic nature of the nucleophile using Cerium(III) chloride ()[2].

Quantitative Data & Optimization Summary

The following table summarizes the experimental outcomes of adding MeMgBr to the substrate under varying conditions. The data clearly demonstrates the superiority of the organocerium-mediated approach.

| Protocol | Reagent System | Temperature | Conversion | Halohydrin Yield | Enolization % | Halogen Exchange % |

| Standard | MeMgBr | 20∘C | >95% | <20% | ∼45% | ∼30% |

| Protocol A | MeMgBr | −78∘C | >90% | 55−60% | ∼25% | ∼10% |

| Protocol B | MeMgBr/CeCl3 | −78∘C | >98% | 92−95% | <2% | <2% |

Experimental Workflows & Protocols

Protocol A: Cryogenic Kinetic Control (Standard Grignard)

Use this protocol when Cerium(III) chloride is unavailable or incompatible with downstream trace-metal specifications.

Causality for Design: By dropping the temperature to −78∘C and utilizing an "inverse addition" technique (adding the Grignard to the ketone), the localized concentration of the basic Grignard reagent is kept at an absolute minimum, kinetically favoring the 1,2-addition over deprotonation.

Step-by-Step Methodology:

-

Preparation: Charge an oven-dried, argon-purged flask with 2-Bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one ( 1.0 eq , 10 mmol ) and anhydrous THF ( 0.2 M ).

-

Cooling: Submerge the flask in a dry ice/acetone bath. Insert an internal temperature probe. Allow the internal temperature to reach ≤−75∘C .

-

Addition: Load a syringe with MeMgBr ( 3.0 M in diethyl ether, 1.1 eq ). Add dropwise down the side of the flask at a rate that maintains the internal temperature strictly below −65∘C .

-

Stirring: Stir for 1 hour at −78∘C .

-

Quench: Quench the reaction at −78∘C by rapidly injecting cold, saturated aqueous NH4Cl ( 10 mL ). Causality: Using NH4Cl instead of HCl prevents the acid-catalyzed rearrangement of the highly strained cyclopropyl group.

-

Workup: Warm to room temperature, extract with EtOAc ( 3×20 mL ), wash with brine, dry over Na2SO4 , and concentrate under reduced pressure.

Protocol B: Organocerium-Mediated Addition (Imamoto Protocol)

The gold standard for easily enolizable or highly functionalized α -halo ketones.

Causality for Design: Cerium(III) is highly oxophilic and acts as a potent Lewis acid, coordinating to the ketone's oxygen and strongly increasing the electrophilicity of the carbonyl carbon. The transmetalated organocerium species ( RCeCl2 ) is highly nucleophilic but possesses virtually zero basicity, entirely shutting down the enolization and halogen-metal exchange pathways[2][3].

Fig 2: Step-by-step workflow for the Imamoto organocerium-mediated addition protocol.

Step-by-Step Methodology:

-

Activation of CeCl3 (Critical Step): Place CeCl3⋅7H2O ( 1.5 eq , 15 mmol ) in a Schlenk flask. Apply high vacuum ( <0.1 Torr ). Heat gradually: 90∘C for 1 hour, then 140∘C for 2 hours. Causality: Rapid heating causes melting and hydrolysis to inactive CeOCl . Gradual heating ensures pure, anhydrous CeCl3 .

-

Suspension: Cool to room temperature under argon. Add anhydrous THF ( 30 mL ). Stir vigorously overnight to form a fine, milky white suspension of the CeCl3⋅(THF)n complex.

-

Transmetalation: Cool the suspension to −78∘C . Add MeMgBr ( 3.0 M in diethyl ether, 1.5 eq ) dropwise. Stir for 1.5 hours at −78∘C to generate the organocerium reagent. A color change to pale yellow/orange is typical.

-